1-(diphenylmethyl)-4-(2-ethoxybenzoyl)piperazine -

1-(diphenylmethyl)-4-(2-ethoxybenzoyl)piperazine

Catalog Number: EVT-3696799
CAS Number:
Molecular Formula: C26H28N2O2
Molecular Weight: 400.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(Diphenylmethyl)-4-(2-ethoxybenzoyl)piperazine belongs to a class of compounds known as piperazine derivatives. These compounds are characterized by the presence of a piperazine ring, a six-membered nitrogen-containing heterocycle, often substituted with various functional groups. Piperazine derivatives exhibit a wide range of biological activities and are commonly explored in medicinal chemistry research for their potential therapeutic applications. This particular compound has been investigated for its potential as an antihistamine, particularly in relation to allergic disorders. []

Synthesis Analysis

While the provided literature doesn't explicitly detail the synthesis of this specific compound, similar synthetic strategies for analogous piperazine derivatives are documented. [, , , , , , , ]

Applications
  • Medicinal chemistry: As potential therapeutic agents for various conditions, including allergies, infections, and central nervous system disorders. [, , , , , , , ]
  • Chemical biology: As tools to study biological pathways and mechanisms. []

1-Diphenylmethyl-4-(2-hydroxyethyl) piperazine

Compound Description: This compound serves as a crucial intermediate in synthesizing Manidipine, a calcium channel blocker used to treat hypertension. []

(Z)-1-Diphenylmethyl-4-(3-phenylprop-2-enyl)piperazine

Compound Description: The crystal structure of this compound has been reported. The piperazine ring adopts a chair conformation, and the dihedral angle between the geminal benzene rings is significant. []

1-Diphenylmethyl-4-(6-methyl-2-pyridylmethylene-amino) piperazine

Compound Description: This compound exhibits interesting photochromic properties in its solid state, changing color upon exposure to specific wavelengths of light. This behavior is attributed to a phototropic transformation dependent on the intensity of the \"action spectrum.\" []

4-[(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)alkoxycarbonyl]-1-(diphenylmethyl)piperazines

Compound Description: This series of compounds shows potential as histamine-H1 antagonists, similar to the drug Oxatomide. Their synthesis involves a phase-transfer catalyzed monoalkoxycarbonylation reaction. []

1-Diphenylmethyl-4-[3-(4-fluorobenzoyl)propyl]piperazine-1,4-diium dichloride monohydrate

Compound Description: The crystal structure of this compound reveals a chair conformation for the piperazine ring, with both nitrogen atoms being protonated. The chloride anions participate in strong hydrogen bonding with these protons. []

1-Diphenylmethyl-4-nitrosopiperazine

Compound Description: This compound was found as an impurity in the synthesis of 1-diphenylmethyl-4-[(6-methyl-2-pyridyl) methyleneamino]piperazine. Its formation is attributed to a singlet oxygen mechanism. []

1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines

Compound Description: These compounds show potential as atypical dopamine transporter (DAT) inhibitors. Specifically, modifications to the piperazine ring, such as replacement with homopiperazine or piperidine, were explored to enhance metabolic stability while retaining DAT affinity. []

9,10-Bis[(4-(2-hydroxyethyl)piperazine-1-yl)prop-2-yne-1-yl]anthracene

Compound Description: This anthracene derivative exhibits selectivity for G-quadruplex DNA over double-stranded DNA. Its interaction with G-quadruplex structures primarily involves stacking interactions, as suggested by molecular docking studies. []

1-Diphenylmethyl-4-ethylpiperazine-1,4-diium dichloride

Compound Description: In the crystal structure of this compound, the piperazinediium ring adopts a chair conformation, and a notable dihedral angle is observed between the two benzene rings. Both amine groups are involved in hydrogen bonding with chloride ions. []

1-(Benzo[b]thiophen-4-yl)-4-(2-(oxo,hydroxyl, and fluoro)-2-phenylethyl) piperazine and 1-(benzo[d]isothiazole-3-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl)-piperazine derivatives

Compound Description: This series of 22 compounds were synthesized and evaluated for antimicrobial activity. Several derivatives exhibited promising activity against various Gram-positive and Gram-negative bacteria and the fungal strain C. albicans. []

Alkyl esters of 2-, 3-, 4-[2-hydroxy-3-[(4-diphenylmethyl) piperazine-1-yl]propoxy]phenylcarbamic acid

Compound Description: This group of compounds represents potential antagonists of β-adrenergic receptors. They are aryloxyaminopropanol derivatives where the basic part is composed of diphenylmethylpiperazine. [, ]

(3RS)-4-(2-Allyl-3,5-dimethylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione

Compound Description: This cyclic dipeptide exemplifies a versatile synthetic route for generating multiply substituted cyclic dipeptides. The crystal structure reveals a boat conformation for the piperazine-2,5-dione ring. []

Organotin(IV) derivatives with 4-(2-hydroxyethyl)piperazine-1-carbodithioic acid

Compound Description: These organotin(IV) compounds have shown promising antimicrobial and anti-cancer activities with relatively low hemolytic activity. The presence of the 4-(2-hydroxyethyl)piperazine-1-carbodithioic acid ligand is crucial for their biological activities. [, ]

4-Bromo-1-[4-(4-diphenylmethyl-1-piperazinyl)butyl]pyrazole

Compound Description: This compound represents a new 1-diphenylmethylpiperazine derivative with potent antihistaminic activity but without sedative effects, making it potentially useful for treating allergic disorders caused by histamine. []

6-Acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (4) and 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (7)

Compound Description: These coumarin derivatives exhibit high affinity for serotonin 5-HT1A receptors, comparable to the reference compound 8-OH-DPAT. They demonstrate potential as pharmacological tools for studying the serotonin system. []

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)

Compound Description: K-604 is a potent and selective inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1). This compound exhibits good aqueous solubility and oral absorption, making it a promising clinical candidate for treating diseases associated with ACAT-1 overexpression. []

tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate

Compound Description: This compound, containing both a piperazine and a pyrimidine ring, has been structurally characterized by X-ray crystallography, revealing key intermolecular interactions. []

1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine

Compound Description: This compound has been structurally characterized by X-ray crystallography, revealing a chair conformation for the piperazine ring and the influence of the tosyl and trifluoromethylphenyl substituents on its geometry. []

2-[4-(2-Furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides

Compound Description: This series of compounds was synthesized and evaluated for their antibacterial activity. The presence of the furoyl, piperazine, and amide moieties was crucial for their biological activity, with some compounds showing excellent minimum inhibitory concentration (MIC) values against both Gram-positive and Gram-negative bacteria. [, ]

N-(3-fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl)piperazine-1-yl)butyl)arylcarboxamides

Compound Description: These compounds represent highly selective dopamine D3 receptor (D3R) ligands. The presence of the carboxamide linker plays a critical role in their D3R selectivity. []

(Z)-5-(4-Chlorobenzylidene)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-3H-imidazol-4(5H)-one

Compound Description: This compound belongs to a new class of bacterial efflux pump inhibitors, which can potentially combat multidrug resistance in bacteria. Its ability to reverse multidrug resistance (MDR) in E. coli is attributed to the inhibition of the AcrA/AcrB/TolC efflux pump. []

tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate

Compound Description: This compound, containing a piperazine ring with both carboxylate and oxoethyl substituents, has been structurally characterized by X-ray crystallography, providing insights into its molecular geometry. []

1-Alkyl-4-(2-aryl-1-diazenyl)piperazines (Triazenes)

Compound Description: These triazene derivatives were synthesized from 1-alkylpiperazines. The specific proton and carbon chemical shifts in their NMR spectra provide valuable information about the piperazine ring. []

tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate

Compound Description: This compound represents a unique example of a diazoacetamide where the diazoacetyl group is directly attached to a nitrogen atom within the piperazine ring. This structural feature significantly influences the compound's conformation and intermolecular interactions. []

4-(2'-Methoxy-phenyl)-1-[2'-(n-2''-pyridinyl)-p-iodobenzamido]-ethyl- piperazine (p-MPPI)

Compound Description: This compound acts as a selective antagonist for serotonin-1A (5-HT1A) receptors. Radioiodinated p-MPPI has been investigated as a potential imaging agent for visualizing 5-HT1A receptors in the brain using techniques like single-photon emission computed tomography (SPECT). [, , ]

4‐(2′‐methoxyphenyl)‐1‐[2′‐[N‐(2″‐pyridinyl)‐p‐[18F]fluorobenzamido]ethyl]‐piperazine (p‐[18F]MPPF)

Compound Description: p-[18F]MPPF is another serotonin 5-HT1A antagonist that has been radiolabeled with fluorine-18 for positron emission tomography (PET) studies. This compound exhibits favorable pharmacokinetic properties for brain imaging, including good blood-brain barrier penetration and low nonspecific binding. []

1-[(S)-2-(4-Fluorophenyl)-2-(4-isopropylpiperadin-1-yl)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine (MCL0129)

Compound Description: MCL0129 is a potent and selective antagonist of the melanocortin-4 (MC4) receptor. This compound shows promising anxiolytic- and antidepressant-like effects in rodent models, suggesting its potential therapeutic application in treating stress-related disorders. []

(±)-N-(2,6-Dimethyl-phenyl)-(4[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazine (Ranolazine)

Compound Description: Ranolazine is an anti-ischemic drug that inhibits late INa and IKr currents, showing antiarrhythmic effects. It has demonstrated efficacy in preventing and terminating drug-induced Torsade de Pointes in preclinical models. []

1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190)

Compound Description: NAN-190 displays high affinity for 5-HT1A serotonin receptors but also shows significant binding to α1-adrenergic receptors. Structural modifications, such as replacing the phthalimide with bulky alkyl amides, have been explored to improve selectivity for 5-HT1A receptors. []

1-[(Diphenylphosphino)methyl]-4-(2-pyridyl)piperazine (L1)

Compound Description: This compound acts as a new polydentate phosphine ligand. It can coordinate with metal ions, as demonstrated by the formation of binuclear silver(I) and mononuclear iron(0) complexes. []

1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D)

Compound Description: Sch-417690/Sch-D is a potent and selective CCR5 antagonist that inhibits HIV-1 entry into target cells. The benzylic substituent plays a crucial role in controlling its receptor selectivity and potency. []

5-Ethyl-2-{5-[4-(2-hydroxyethyl)piperazine-1-sulfonyl]-2-propoxyphenyl}-7-propyl-3,5-dihydropyrrolo[3,2-d]-pyrimidin-4-one (SK3530)

Compound Description: SK3530 is a novel phosphodiesterase type 5 (PDE5) inhibitor that exhibits good oral bioavailability and undergoes extensive metabolism in rats. It's primarily cleared through hepatobiliary excretion. []

(‐)‐1‐(3‐Methyl‐2‐butenyl)‐4‐[2‐(3‐hydroxyphenyl)‐1‐phenylethyl]piperazine

Compound Description: The R(-) enantiomer of this compound demonstrates potent analgesic activity, surpassing morphine in potency in animal models. It exhibits a unique stereoselectivity profile compared to other narcotic analgesics and shows low physical dependence liability, making it a promising candidate for further development. []

1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(2-iodophenylpropyl)piperazine (o-BON)

Compound Description: This compound has been radiolabeled with iodine-125 for potential use as a tumor diagnostic agent. It exhibits high uptake in various tumors, which correlates with sigma receptor expression levels. []

4-(2-Methoxyphenyl)piperazin-1-ium 6-chloro-5-isopropyl-2,4-dioxopyrimidin-1-ide

Compound Description: The crystal structure of this salt has been determined, revealing key intermolecular interactions and the conformation of the 4-(2-methoxyphenyl)piperazin-1-ium cation. []

1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl) piperazine dihydrochloride (KB-2796)

Compound Description: KB-2796 is a newly synthesized calcium channel blocker that has demonstrated potential in reducing free fatty acid liberation in ischemic brain injury in rats. []

4-[2-(1R-Hydroxy-ethyl)-pyrimidin-4-yl]piperazine-1-sulfonic acid dimethylamide

Compound Description: This enantiomerically pure compound is a potent inhibitor of sorbitol dehydrogenase (SDH). It represents a valuable tool for investigating the role of SDH in the polyol pathway under high glucose flux conditions, particularly in the context of diabetic complications. []

4-(2 Hydroxyethyl)-1-piperazine ethane sulfonic acid (TVZ-7)

Compound Description: TVZ-7 has undergone preliminary toxicity studies in dogs, demonstrating a favorable safety profile. It is being considered for potential human clinical trials. []

1‐[1‐(2‐benzo(b)thiophenyl)cyclohexyl]‐4‐(2‐[18F]fluoroethyl)piperazine

Compound Description: This compound represents a dopamine uptake inhibitor radiolabeled with fluorine-18 for potential use in positron emission tomography (PET) studies to investigate the dopaminergic system. []

1-[2-Ethoxy-2-(3'-pyridyl)ethyl]-4-(2'-methoxy-phenyl) piperazine (IP-66)

Compound Description: IP-66 exhibits potent α-adrenoceptor blocking activity, with the (+) enantiomer displaying significantly higher potency than the (-) enantiomer. It acts as a competitive antagonist of both postsynaptic and presynaptic α-adrenoceptors. [, ]

1-(4-Chlorophenyl)-4-{2-[3-(2-pyridyl) acrylyloxy]-ethyl}-piperazine (DA 1529)

Compound Description: DA 1529 demonstrates significant anti-inflammatory, analgesic, and antipyretic activities in animal models. It exhibits comparable or even superior efficacy to phenylbutazone in certain assays, indicating its potential as an anti-inflammatory agent. []

1-(2-{10-[2-Piperazinoethyl]-9-anthryl}ethyl)piperazine (1) and 4-(2-{10-[2-(1,4-Thiazinan-4-yl)ethyl]-9-anthryl}ethyl)thiomorpholine (2)

Compound Description: These compounds demonstrate fluorescence modulation upon complexation with alkali metal and alkaline earth ions. Their "fluorophore–spacer–receptor" structures enable them to act as fluorescent sensors for these metal ions. []

Properties

Product Name

1-(diphenylmethyl)-4-(2-ethoxybenzoyl)piperazine

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(2-ethoxyphenyl)methanone

Molecular Formula

C26H28N2O2

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C26H28N2O2/c1-2-30-24-16-10-9-15-23(24)26(29)28-19-17-27(18-20-28)25(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-16,25H,2,17-20H2,1H3

InChI Key

HETVXAOXTDUYDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.